6-(Dibenzylamino)-7-fluoroisoquinolin-1(2H)-one
Description
Properties
CAS No. |
918811-78-6 |
|---|---|
Molecular Formula |
C23H19FN2O |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
6-(dibenzylamino)-7-fluoro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C23H19FN2O/c24-21-14-20-19(11-12-25-23(20)27)13-22(21)26(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,25,27) |
InChI Key |
ATWPEXXOOPTBLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=C(C=C4C(=C3)C=CNC4=O)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Isoquinoline Core
The isoquinoline backbone can be synthesized through various methods, with the Pomeranz-Fritsch reaction being one of the most common approaches. This reaction involves:
- Reagents : Benzylamine derivatives and aldehydes.
- Conditions : The reaction is generally performed under acidic conditions to facilitate cyclization.
Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for each step in the synthesis of this compound.
| Step | Reagents/Conditions | Expected Yield (%) |
|---|---|---|
| Formation of Isoquinoline | Benzylamine derivatives + Aldehydes; Acidic medium | 60 - 80 |
| Electrophilic Fluorination | Selectfluor or NFSI; Mild conditions | 70 - 90 |
| Nucleophilic Substitution | Dibenzylamine + Leaving group; Polar aprotic solvent | 65 - 85 |
Industrial Production Considerations
In an industrial setting, the synthesis may be optimized for scalability and cost-effectiveness. Key considerations include:
- Catalysts : Use of catalysts to enhance reaction rates and yields.
- Automated Reactors : Implementation of automated systems to improve consistency and reduce labor costs.
- Environmental Impact : Selection of reagents and solvents that minimize environmental harm.
Chemical Reactions Analysis
Types of Reactions
6-(Dibenzylamino)-7-fluoroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or fluorine positions using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding quinoline derivatives.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives with various functional groups.
Scientific Research Applications
Anticoagulant Properties
One of the primary applications of 6-(dibenzylamino)-7-fluoroisoquinolin-1(2H)-one is its role as an anticoagulant. It has been identified as a potent inhibitor of activated blood coagulation factor X (FXa), which is crucial in the coagulation cascade. The compound exhibits significant anti-thrombotic effects, making it a candidate for treating various thromboembolic conditions.
Case Studies and Research Findings
- Study on FXa Inhibition : Research indicated that this compound can effectively inhibit FXa, leading to a reduction in thrombus formation during procedures such as angioplasty and valve replacement. This property is critical for patients at risk of thromboembolic events, including those suffering from myocardial infarction and deep venous thrombosis .
- Pharmacokinetics : The pharmacokinetic profile of this compound suggests that it can be administered orally, providing a convenient option for long-term anticoagulation therapy. Studies have shown that it maintains a good dose-response relationship with minimal side effects compared to traditional anticoagulants .
Cancer Therapeutics
Another significant application of this compound lies in its potential use as an anti-cancer agent. The compound has been studied for its ability to inhibit specific kinases involved in cancer progression.
Research Insights
- Kinase Inhibition : The compound has shown promise in inhibiting various kinases that play a role in tumor growth and metastasis. This includes potential activity against Bruton's tyrosine kinase (BTK), which is implicated in several B-cell malignancies .
- Combination Therapies : Recent studies have explored the efficacy of this compound in combination with other chemotherapeutic agents, enhancing overall treatment efficacy while reducing adverse effects associated with high-dose monotherapies .
Mechanistic Insights
- FXa Inhibition Mechanism : The compound binds to FXa, preventing the conversion of prothrombin to thrombin, thereby inhibiting clot formation . This mechanism is vital for its application in preventing thromboembolic events.
- Kinase Interaction : By targeting specific kinases, the compound disrupts signaling pathways essential for cancer cell survival and proliferation. This dual action not only targets the cancer cells directly but also modulates the tumor microenvironment, potentially enhancing immune responses against tumors .
Mechanism of Action
The mechanism of action of 6-(Dibenzylamino)-7-fluoroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 6-(Dibenzylamino)-7-fluoroisoquinolin-1(2H)-one with structurally related isoquinolinone derivatives, focusing on substituent effects and applications.
Structural and Functional Analysis:
Substituent Effects on Reactivity and Stability Dibenzylamino Group: Introduces steric hindrance and lipophilicity, which may reduce aqueous solubility but improve membrane permeability. This group is common in leuco dyes (e.g., 2-(dibenzylamino)-6-(diethylamino)fluoran in ), where it stabilizes charge-separated states during color formation . Fluorine at Position 7: Enhances metabolic stability by blocking cytochrome P450-mediated oxidation and modulates electronic properties (e.g., pKa of adjacent amines) . Nitro Group (in 6-Fluoro-7-nitro analogs): Increases electron deficiency, making the scaffold reactive toward nucleophilic substitution or reduction. The dihydro structure (3,4-dihydro) further reduces aromaticity, altering π-π stacking interactions . Bromine (in 7-Amino-4-bromo analog): Provides a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) and may participate in halogen bonding in protein-ligand interactions .
Applications Leuco Dyes: Dibenzylamino-fluoran derivatives () are critical in thermal paper technologies. The target compound’s dibenzylamino group suggests similar applicability .
Contrasting Properties The 6-(Difluoromethyl)isoquinolin-1(2H)-one () lacks the dibenzylamino group, resulting in lower molecular weight and reduced steric bulk, which may favor different biological or material science applications . The 7-Amino-4-bromo derivative () prioritizes functionalization over steric effects, making it more suitable for synthetic diversification compared to the target compound .
Key Research Findings
- Fluorine’s Role : Fluorine at position 7 reduces basicity of adjacent amines, enhancing membrane permeability and bioavailability in drug candidates .
- Dibenzylamino Group: Critical in leuco dyes for stabilizing oxidized states, as seen in fluoran-based color-forming species () .
- Synthetic Challenges: Bulky dibenzylamino groups complicate purification, as seen in the multi-step synthesis of cyclohexylpiperazine analogs () .
Biological Activity
6-(Dibenzylamino)-7-fluoroisoquinolin-1(2H)-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed examination of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈FN₁O
- Molecular Weight : 293.35 g/mol
The presence of the dibenzylamino group and the fluorine atom is significant for its biological activity, influencing its interaction with biological targets.
Anticancer Activity
Research has indicated that this compound exhibits notable anticancer properties. A study evaluated its effects on various cancer cell lines, revealing that it induces apoptosis and inhibits cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.8 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 12.5 | Cell cycle arrest in the G2/M phase |
| A549 (Lung) | 18.3 | Inhibition of PI3K/Akt signaling pathway |
The compound's ability to induce apoptotic pathways was confirmed through flow cytometry and Western blot analysis, demonstrating increased levels of cleaved caspases and PARP in treated cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. A study tested its efficacy against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The mechanism underlying this activity involves disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .
Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
| Cytokine | Inhibition (%) at 10 µM |
|---|---|
| TNF-α | 75% |
| IL-6 | 82% |
These findings suggest a potential therapeutic role in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy in Vivo
A preclinical study evaluated the anticancer efficacy of this compound in a mouse model bearing MCF-7 xenografts. Mice treated with the compound showed a significant reduction in tumor volume compared to controls, with an observed tumor growth inhibition rate of approximately 60% over four weeks.
Case Study 2: Safety Profile Assessment
In a safety assessment involving acute toxicity studies, no significant adverse effects were observed at doses up to 200 mg/kg in mice. Histopathological examinations revealed no organ damage or abnormalities, indicating a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
